3-(4-chlorobenzyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Description
4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of allyl, chlorobenzyl, and dichlorobenzyl groups attached to the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Properties
Molecular Formula |
C19H16Cl3N3S |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H16Cl3N3S/c1-2-10-25-18(11-13-6-8-14(20)9-7-13)23-24-19(25)26-12-15-16(21)4-3-5-17(15)22/h2-9H,1,10-12H2 |
InChI Key |
BSPJPAQJDFEEPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base.
Attachment of Chlorobenzyl and Dichlorobenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using chlorobenzyl and dichlorobenzyl halides.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:
3-ALLYL-4-CHLORO-3H-BENZOTHIAZOL-2-ONE: This compound shares the allyl and chlorobenzyl groups but differs in the core structure, which is a benzothiazole instead of a triazole.
1-ALLYL-3-(4-CHLOROBENZYL)-2-THIOUREA: This compound has a similar allyl and chlorobenzyl substitution but features a thiourea core.
The uniqueness of 4-ALLYL-3-(4-CHLOROBENZYL)-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
